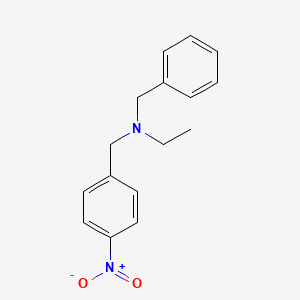
2-chloro-4-formylphenyl 2,5-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-formylphenyl 2,5-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmaceuticals. This compound is also known as CFPDCB and has a molecular formula of C14H7Cl3O3.
Mechanism of Action
The mechanism of action of CFPDCB involves the inhibition of key enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. This compound has been found to induce apoptosis in cancer cells and disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects
CFPDCB has been found to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria, and also reduce inflammation and oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of CFPDCB is its potent anticancer, antifungal, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of CFPDCB. These include:
1. Optimization of the synthesis method to obtain a higher yield of the product.
2. Further studies to understand the mechanism of action of CFPDCB at the molecular level.
3. Development of new drug formulations based on CFPDCB for the treatment of various diseases.
4. Investigation of the potential toxicological effects of CFPDCB in animal models.
5. Exploration of the use of CFPDCB in combination with other drugs for enhanced therapeutic efficacy.
Conclusion
In conclusion, 2-chloro-4-formylphenyl 2,5-dichlorobenzoate is a promising candidate for the development of new drugs due to its potent anticancer, antifungal, and antibacterial properties. Further research is needed to fully understand its mechanism of action and potential applications in the field of pharmaceuticals.
Synthesis Methods
The synthesis of CFPDCB involves the reaction of 2-chloro-4-formylphenol with 2,5-dichlorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain a high yield of the product.
Scientific Research Applications
CFPDCB has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
(2-chloro-4-formylphenyl) 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3O3/c15-9-2-3-11(16)10(6-9)14(19)20-13-4-1-8(7-18)5-12(13)17/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJSLUFNSLINHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)


![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)

![3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)
